Camicinal HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

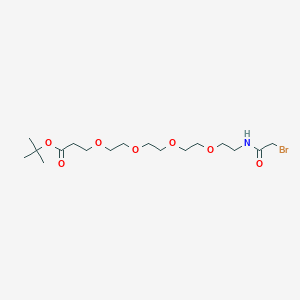

Camicinal, also known as GSK962040, is a motilin agonist used for the treatment of gastroparesis . It has the IUPAC name 1-{4-[(3-Fluorophenyl)amino]-1-piperidinyl}-2-(4-{[(3S)-3-methyl-1-piperazinyl]methyl}phenyl)ethanone .

Molecular Structure Analysis

Camicinal has the chemical formula C25H33FN4O and a molar mass of 424.564 g·mol−1 . Its structure includes a piperidine and piperazine ring, a fluorophenyl group, and a ketone functional group .Applications De Recherche Scientifique

Treatment of Gastro-Esophageal Dysfunction

Camicinal, a novel motilin agonist, has been studied for its effects on gastro-esophageal function in healthy humans . In a randomized placebo-controlled trial, healthy male subjects were given a single dose of 125 mg Camicinal. The study found that Camicinal accelerated gastric emptying time (GET), potentially reducing reflux events .

Treatment of Gastroparesis and Feed Intolerance

Camicinal has also been investigated for its potential to treat gastroparesis and feed intolerance in critically ill patients . In a study, a single enteral dose of Camicinal (50 mg) was found to accelerate gastric emptying and increase glucose absorption in feed-intolerant critically ill patients .

Treatment of Foregut Dysmotility

Patients with foregut dysmotility, who fail to respond to standard interventions, may benefit from motilin agonists like Camicinal . The drug has shown promise in accelerating gastric emptying, potentially offering a secondary benefit of reducing reflux events .

Glucose Absorption Enhancement

In addition to its effects on gastric emptying, Camicinal has been found to increase glucose absorption . This could have potential implications for the management of conditions related to glucose metabolism.

Potential Use in Critical Care Nutrition

Given its effects on gastric emptying and glucose absorption, Camicinal could potentially be used to improve enteral nutrient delivery in critically ill patients . This could help address the issue of feed intolerance often observed in these patients.

Research Tool in Gastrointestinal Physiology

As a novel motilin agonist, Camicinal can also serve as a valuable tool in research studies investigating the physiology of the gastrointestinal tract . Its effects on gastric emptying and glucose absorption can provide insights into the functioning of the gut.

Mécanisme D'action

Target of Action

Camicinal Hydrochloride, also known as GSK962040, is primarily targeted towards the GPR38 receptor , which is also known as the motilin receptor . Motilin is a hormone that increases the migrating motor complex component of gastrointestinal motility. Therefore, Camicinal, as a motilin agonist, plays a crucial role in the regulation of gastrointestinal motility .

Mode of Action

As a motilin agonist, Camicinal interacts with its target, the motilin receptor, to stimulate long-lasting cholinergic contractility, particularly in the antrum of the stomach . This interaction results in enhanced gastric motility, which is particularly beneficial in conditions such as gastroparesis .

Biochemical Pathways

The primary biochemical pathway affected by Camicinal is the motilin-mediated pathway of gastric motility. By acting as an agonist at the motilin receptor, Camicinal stimulates gastric contractions, thereby promoting gastric emptying . The downstream effects of this include improved digestion and absorption of nutrients.

Pharmacokinetics

It is known that the drug is administered orally and has been shown to have effects on gastric emptying and glucose absorption

Result of Action

The molecular and cellular effects of Camicinal’s action primarily involve the enhancement of gastric motility. Specifically, Camicinal has been shown to accelerate gastric emptying by 30–40% in healthy volunteers and by 35–60% in patients with type 1 diabetes and gastroparesis . This acceleration of gastric emptying can lead to improved nutrient absorption and overall better digestive health .

Action Environment

For instance, in critically ill patients who are feed-intolerant, Camicinal has been shown to accelerate gastric emptying and increase glucose absorption

Safety and Hazards

While specific safety data for Camicinal HCl is not available, it’s important to note that all chemicals should be handled with appropriate safety measures. For instance, hydrochloric acid (HCl), a related compound, is known to be corrosive and can cause skin and eye irritation, and respiratory issues .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Camicinal HCl involves the reaction of two key starting materials, 2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)thiazole and hydrochloric acid.", "Starting Materials": [ "2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)thiazole", "Hydrochloric acid" ], "Reaction": [ "Dissolve 2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)thiazole in a suitable solvent such as dichloromethane or chloroform.", "Add hydrochloric acid to the solution and stir the mixture at room temperature for several hours.", "Filter the resulting precipitate and wash it with a suitable solvent to obtain Camicinal HCl as a white solid." ] } | |

Numéro CAS |

923565-22-4 |

Nom du produit |

Camicinal HCl |

Formule moléculaire |

C25H34ClFN4O |

Poids moléculaire |

461.0224 |

Nom IUPAC |

(S)-2-(4-((3-fluorophenyl)amino)piperidin-1-yl)-1-(4-((3-methylpiperazin-1-yl)methyl)phenyl)ethan-1-one hydrochloride |

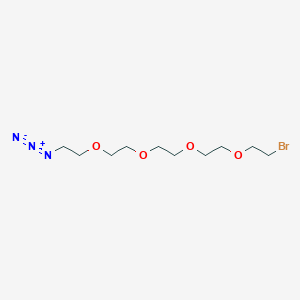

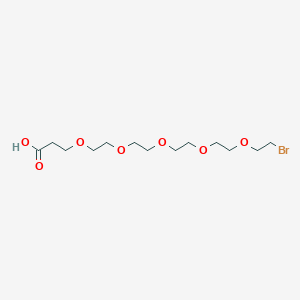

InChI |

InChI=1S/C25H33FN4O.ClH/c1-19-16-30(14-11-27-19)17-20-5-7-21(8-6-20)25(31)18-29-12-9-23(10-13-29)28-24-4-2-3-22(26)15-24;/h2-8,15,19,23,27-28H,9-14,16-18H2,1H3;1H/t19-;/m0./s1 |

Clé InChI |

YRXHCLUDHXQHRC-FYZYNONXSA-N |

SMILES |

C[C@H]1CN(CC2=CC=C(C(CN3CCC(NC4=CC=CC(F)=C4)CC3)=O)C=C2)CCN1.[H]Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

962040; GSK-962040; KB-77633; GSK962040; KB77633; GSK 962040; KB 77633 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.